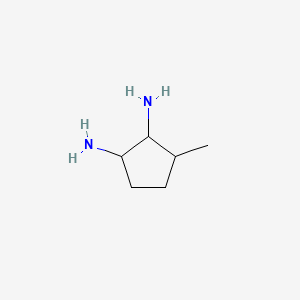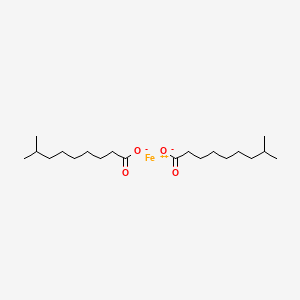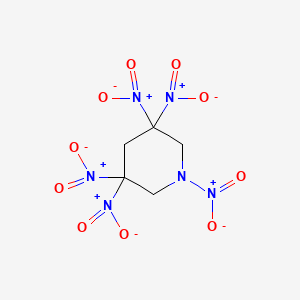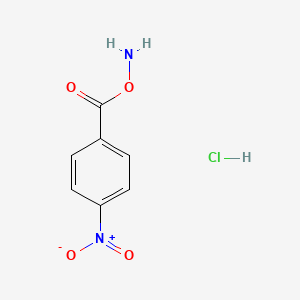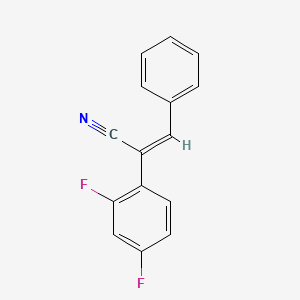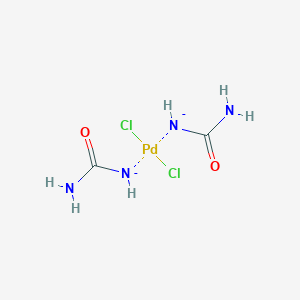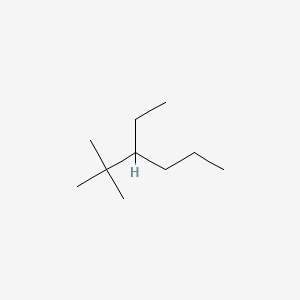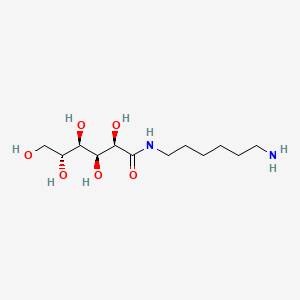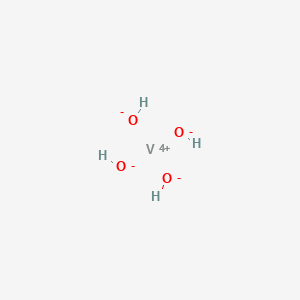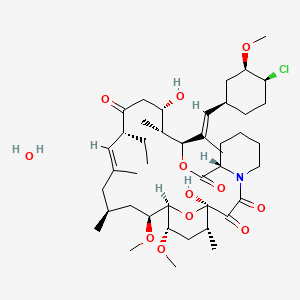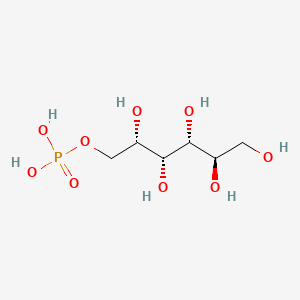
d-Glucitol, phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: d-Glucitol, phosphate can be synthesized through the catalytic hydrogenation of glucose or glucose/fructose mixtures . The reaction typically involves the use of a catalyst such as nickel or ruthenium under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of glucose into a hydroxyl group, resulting in the formation of d-glucitol. The phosphorylation of d-glucitol to form this compound can be achieved using phosphoric acid or other phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of glucose in the presence of a catalyst, followed by the phosphorylation step. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: d-Glucitol, phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or nitric acid. The oxidation process converts the hydroxyl groups into carbonyl or carboxyl groups.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process converts carbonyl groups back into hydroxyl groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the hydroxyl groups in this compound can be substituted with halogens using halogenating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield d-glucaric acid, while reduction can regenerate d-glucitol .
科学的研究の応用
d-Glucitol, phosphate has a wide range of scientific research applications:
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reducing agent in chemical reactions.
Biology:
- Plays a role in metabolic pathways, particularly in the glycolytic pathway where it is involved in the conversion of glucose-6-phosphate to fructose-6-phosphate .
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry:
作用機序
The mechanism of action of d-glucitol, phosphate involves its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate . This conversion is a crucial step in the glycolytic pathway, which is essential for energy production in cells. The molecular targets and pathways involved include the glycolytic enzymes and the associated metabolic pathways .
類似化合物との比較
d-Glucitol (Sorbitol): A six-carbon sugar alcohol similar to d-glucitol, phosphate but without the phosphate group.
Mannitol: An epimer of sorbitol at the C-2 position.
Lactitol: Another sugar alcohol derived from lactose, used as a low-calorie sweetener.
Uniqueness: this compound is unique due to its phosphorylated structure, which allows it to participate in specific biochemical reactions that non-phosphorylated sugar alcohols cannot. This makes it an important intermediate in metabolic pathways and a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
90604-92-5 |
|---|---|
分子式 |
C6H15O9P |
分子量 |
262.15 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
InChIキー |
GACTWZZMVMUKNG-JGWLITMVSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


